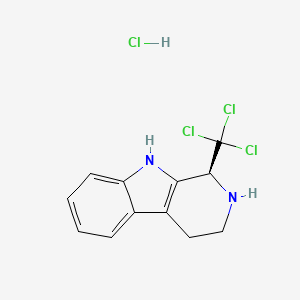

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride

Description

Biogenic Amine Condensation Mechanisms in Mammalian Systems

The formation of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline Hydrochloride in biological systems is rooted in the Pictet–Spengler reaction, a condensation process between biogenic amines and carbonyl compounds. This reaction, first described in 1911, involves the cyclization of β-arylethylamines with aldehydes or ketones under acidic conditions. In mammalian systems, endogenous tryptamine—a product of tryptophan decarboxylation—serves as the primary amine precursor.

The reaction proceeds via iminium ion intermediacy, where tryptamine condenses with trichloroacetaldehyde (a metabolite of chloral hydrate) to form the tetrahydro-β-carboline scaffold. The stereochemical outcome of this reaction, particularly the (S)-enantiomer, is influenced by chiral centers in enzymatic environments, though specific stereochemical control mechanisms remain under investigation. Key steps include:

- Iminium Ion Formation : Protonation of the Schiff base intermediate enhances electrophilicity, facilitating nucleophilic attack by the aromatic ring.

- Cyclization : Intramolecular attack by the indole C2 position generates the tetrahydro-β-carboline core.

- Trichloromethylation : Incorporation of the trichloromethyl group arises from trichloroacetaldehyde, a metabolic byproduct of environmental pollutants like trichloroethylene.

The reaction’s efficiency in vivo depends on local pH, substrate concentration, and the presence of catalytic enzymes. While non-enzymatic Pictet–Spengler reactions occur spontaneously, enzymatic acceleration by alkaloid synthases has been hypothesized but not yet confirmed for this specific compound.

Chloral Hydrate-Tryptamine Interaction Dynamics in Neural Tissue

Chloral hydrate, a sedative-hypnotic agent and environmental contaminant, undergoes hepatic metabolism to trichloroethanol and trichloroacetic acid. However, its reaction with tryptamine in neural tissue represents a critical pathway for (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline Hydrochloride synthesis.

Kinetic and Thermodynamic Factors :

- Reaction Rate : The condensation occurs preferentially in neural tissues due to high tryptamine concentrations in serotoninergic and dopaminergic pathways.

- pH Dependence : The blood-brain barrier’s slightly acidic milieu (pH ~7.3) favors iminium ion stability, accelerating cyclization.

- Substrate Availability : Chronic exposure to chloral hydrate increases trichloroacetaldehyde levels, shifting equilibrium toward β-carboline formation.

Neuronal Implications :

Properties

Molecular Formula |

C12H12Cl4N2 |

|---|---|

Molecular Weight |

326.0 g/mol |

IUPAC Name |

(1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

InChI |

InChI=1S/C12H11Cl3N2.ClH/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10;/h1-4,11,16-17H,5-6H2;1H/t11-;/m0./s1 |

InChI Key |

LSXFSRFXSKXPMD-MERQFXBCSA-N |

Isomeric SMILES |

C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trichloromethyl ketone with an amine, followed by cyclization to form the tetrahydro-b-carboline ring. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline Hydrochloride and related tetrahydro-β-carboline derivatives:

Key Observations:

Structural Modifications and Bioactivity: The trichloromethyl group in the target compound increases steric bulk and electron-withdrawing effects compared to simpler derivatives like 6-methyltetrahydroquinoline . This may enhance binding to hydrophobic enzyme pockets (e.g., MAO isoforms) but could reduce blood-brain barrier permeability relative to smaller analogs. Unlike MPTP, a structurally distinct tetrahydropyridine derivative, the tetrahydro-β-carboline core lacks the conjugated π-system necessary for bioactivation into neurotoxic metabolites like MPP+ .

However, the trichloromethyl group raises concerns about metabolic release of chloroform or other reactive intermediates . Compared to 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride, which is primarily an irritant, the target compound’s long-term safety remains uncharacterized .

Synthetic Utility :

- The hydrochloride salt form facilitates purification and handling, a common feature shared with 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride .

Biological Activity

(S)-1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline hydrochloride (TaClo) is a compound of significant interest due to its biological activities, particularly its neurotoxic and potential carcinogenic properties. This article delves into the biological activity of TaClo, summarizing key research findings and case studies while presenting relevant data in tables for clarity.

- Molecular Formula : C12H11Cl3N2·HCl

- CAS Number : 773057-50-4

- Purity : >95% (HPLC)

- Storage Conditions : -20°C

TaClo is derived from the condensation of tryptamine and chloral hydrate, forming a compound that exhibits structural similarities to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin associated with Parkinson's disease. The biological activity of TaClo includes:

- Cytotoxicity : TaClo has been shown to induce apoptosis in various human cell lines, including neuroblastoma cells, through mechanisms involving caspase activation .

- Neurotoxicity : In vivo studies have demonstrated that TaClo induces motor dysfunction in rats by causing oxidative stress and reducing dopamine levels in the striatum. This is accompanied by demyelination and loss of dopaminergic neurons in the substantia nigra .

Neurotoxic Effects

-

In Vitro Studies :

- A study indicated that TaClo leads to increased production of reactive oxygen species (ROS) and mitochondrial dysfunction in neuroblastoma cells. This oxidative stress is linked to the activation of apoptosis pathways .

- Another investigation revealed that TaClo-treated cells exhibited altered cellular signaling pathways, including increased phosphorylation of AMPK and induction of autophagy .

-

In Vivo Studies :

- Rats treated with TaClo exhibited significant motor deficits as measured by open field tests. Histological analysis confirmed neuronal loss and demyelination in the nigrostriatal pathway .

- The compound was shown to alter DNA methylation patterns in HEK 293 cells, leading to epigenetic changes that may contribute to carcinogenicity .

Carcinogenic Potential

Research has highlighted TaClo's potential role in carcinogenesis through epigenetic mechanisms. Exposure to TaClo has been associated with global DNA hypomethylation and transcriptional repression of tumor suppressor genes, promoting cell proliferation and migration .

Data Summary

| Study Type | Key Findings |

|---|---|

| In Vitro | Induces apoptosis via caspase activation; causes oxidative stress leading to mitochondrial dysfunction. |

| In Vivo | Motor dysfunction observed; loss of dopaminergic neurons; demyelination in nigrostriatal pathway. |

| Epigenetic Study | Induces global DNA hypomethylation; enhances cell proliferation and migration; alters tumor suppressor gene expression. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorination of β-carboline precursors using chloroacetyl chloride under inert conditions (e.g., N₂ atmosphere) in solvents like CHCl₃ or CH₂Cl₂. Key steps include temperature control (e.g., 0°C for reagent addition) and purification via crystallization (e.g., diethyl ether). Optimization focuses on reagent stoichiometry (e.g., 2.4 eq. chloroacetyl chloride) and reaction time (1–3 hours) to maximize yield and minimize side products . Structural confirmation requires NMR (¹H/¹³C), elemental analysis (C, H, N), and mass spectrometry .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment and LC-MS to detect low-abundance impurities. For stereochemical confirmation, chiral chromatography (e.g., Chiralpak IC) or X-ray crystallography is recommended. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis assays (pH 1–9 buffers). The trichloromethyl group is susceptible to nucleophilic substitution; thus, storage in anhydrous, inert environments (argon atmosphere, desiccants) is critical .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R configuration) impact the compound’s biological activity?

- Methodological Answer : Comparative studies require enantioselective synthesis (e.g., chiral auxiliaries or catalysts) and bioactivity assays (e.g., enzyme inhibition, cytotoxicity). For example, (S)-enantiomers of β-carboline derivatives often show enhanced binding to serotonin receptors due to spatial compatibility with active sites. Use molecular docking simulations (PDB: 5-HT₂A receptor) and circular dichroism to correlate stereochemistry with activity .

Q. What analytical strategies resolve contradictions in reported bioactivity data (e.g., anti-proliferative vs. neuroprotective effects)?

- Methodological Answer : Cross-validate using orthogonal assays:

- Anti-proliferative activity : MTT assay (IC₅₀ in cancer cell lines like HeLa or MCF-7).

- Neuroprotective effects : Primary neuron cultures exposed to oxidative stress (H₂O₂) with viability measured via lactate dehydrogenase (LDH) release.

Discrepancies may arise from impurity profiles (e.g., residual solvents or byproducts) or assay conditions (e.g., serum concentration). Employ HPLC-UV/ESI-MS for impurity identification .

Q. What is the mechanistic basis for trichloromethyl group reactivity in environmental or biological systems?

- Methodological Answer : The trichloromethyl group undergoes homolytic cleavage under UV light, generating trichloromethyl radicals (•CCl₃), which can alkylate DNA or proteins. In environmental matrices, chlorination by peroxidases or microbial activity may form similar intermediates. Use EPR spectroscopy to detect radical species and isotopic labeling (¹³C/³⁶Cl) to trace reaction pathways .

Q. How can researchers design analogs to improve metabolic stability while retaining activity?

- Methodological Answer : Perform SAR studies by modifying the tetrahydro-β-carboline core:

- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.

- Replace the trichloromethyl group with bioisosteres (e.g., trifluoromethyl or methylsulfonyl).

Assess metabolic stability using microsomal assays (human liver microsomes, NADPH cofactor) and monitor degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.